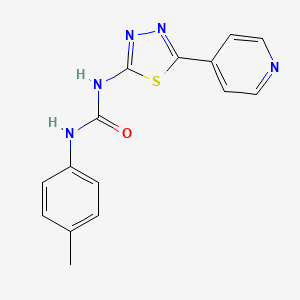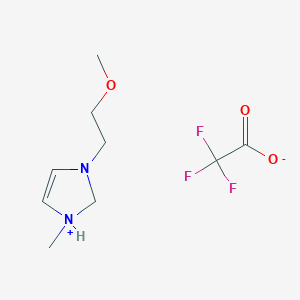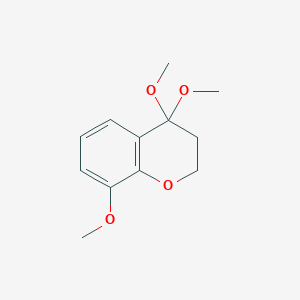
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of three methoxy groups and a dihydrobenzopyran core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted phenol with an aldehyde in the presence of an acid catalyst, followed by methylation to introduce the methoxy groups. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated compounds.
Substitution: Commonly involves the replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated benzopyrans.
Scientific Research Applications
4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For instance, it could inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits.
Comparison with Similar Compounds
Similar Compounds
4-Methylcoumarin: Another benzopyran derivative with similar structural features.
6-Methylcoumarin: Known for its use in fragrances and flavorings.
7-Methylcoumarin: Exhibits biological activities similar to 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and dihydrobenzopyran core differentiate it from other benzopyran derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
923950-73-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4,4,8-trimethoxy-2,3-dihydrochromene |
InChI |
InChI=1S/C12H16O4/c1-13-10-6-4-5-9-11(10)16-8-7-12(9,14-2)15-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
JLUAZWZQNMEXQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
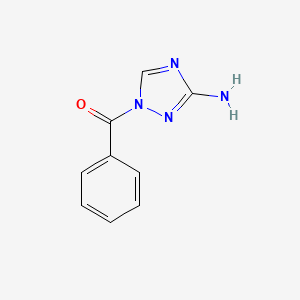
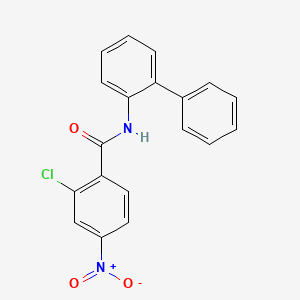
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
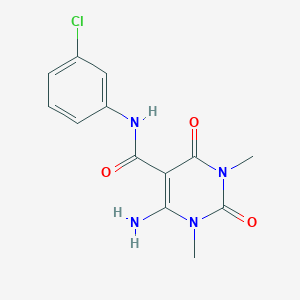
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
